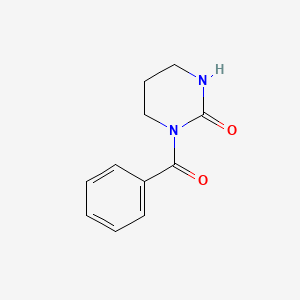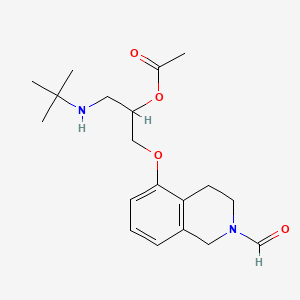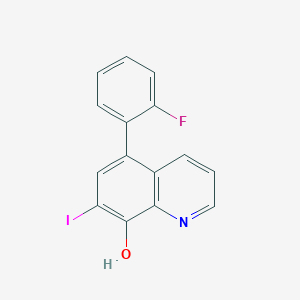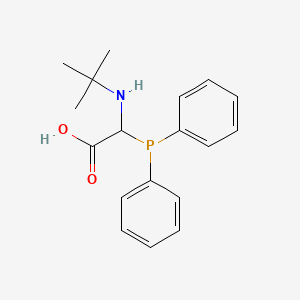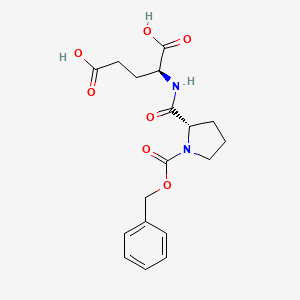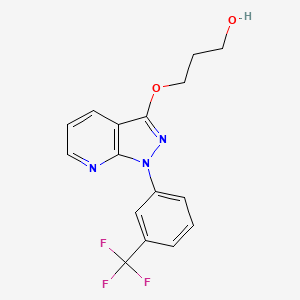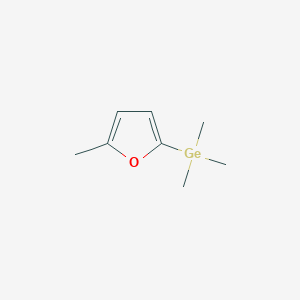
Trimethyl(5-methylfuran-2-yl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(5-methylfuran-2-yl)germane is an organogermanium compound that features a germanium atom bonded to a trimethyl group and a 5-methylfuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(5-methylfuran-2-yl)germane typically involves the reaction of 5-methylfuran with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(5-methylfuran-2-yl)germane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Typically involves catalysts such as V-Mo-Ag-O and is conducted at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents or nucleophiles.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism by which trimethyl(5-methylfuran-2-yl)germane exerts its effects is primarily through its ability to participate in various chemical reactions. The germanium atom can form stable bonds with other elements, allowing the compound to act as a versatile intermediate in organic synthesis. The furan ring provides additional reactivity, enabling the compound to undergo a range of transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(5-methylfuran-2-yl)silane: Similar structure but with a silicon atom instead of germanium.
2-Methylfuran: Lacks the trimethylgermanium group but shares the furan ring structure.
Uniqueness
Trimethyl(5-methylfuran-2-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs. Germanium-containing compounds often exhibit different reactivity and stability profiles, making them valuable in specific synthetic applications .
Properties
CAS No. |
103806-04-8 |
|---|---|
Molecular Formula |
C8H14GeO |
Molecular Weight |
198.83 g/mol |
IUPAC Name |
trimethyl-(5-methylfuran-2-yl)germane |
InChI |
InChI=1S/C8H14GeO/c1-7-5-6-8(10-7)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
DZKKGBBLOISJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


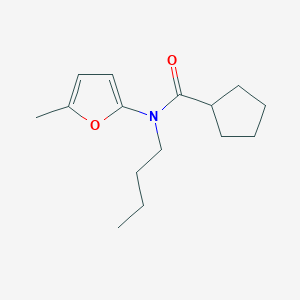
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
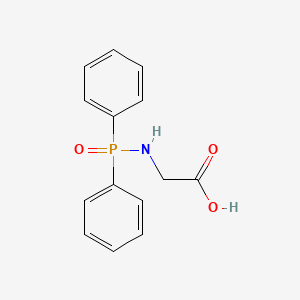
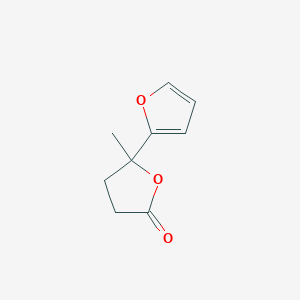
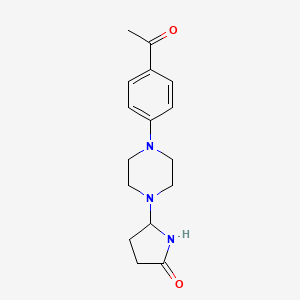
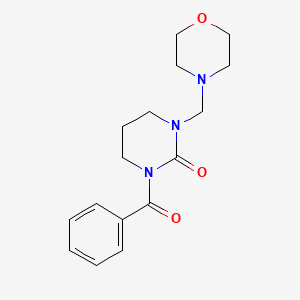
![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)
